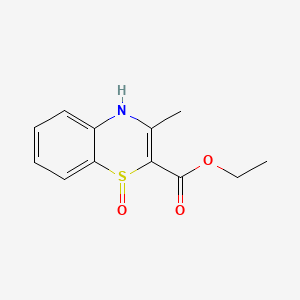

Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate

Description

Ethyl 3-methyl-1-oxo-1,4-dihydro-1λ⁴,4-benzothiazine-2-carboxylate is a benzothiazine derivative characterized by a 1-oxo group at position 1, a methyl substituent at position 3, and an ethyl carboxylate moiety at position 2. This compound has garnered attention for its role in modulating apoptosis by blocking the interaction between Apaf-1 and prothymosin α, as identified in NIH-funded studies . Its structure combines a sulfur-containing heterocyclic ring with ketone and ester functionalities, which influence its electronic properties and biological activity.

Properties

IUPAC Name |

ethyl 3-methyl-1-oxo-4H-1λ4,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-3-16-12(14)11-8(2)13-9-6-4-5-7-10(9)17(11)15/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICNNHIUDKUNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C2S1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Ethyl Malonate

The foundational synthesis route involves cyclocondensation of 2-aminothiophenol with ethyl malonate in alkaline media. Shahwar et al. demonstrated that refluxing 2-aminothiophenol with ethyl malonate in the presence of sodium hydroxide generates ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate (intermediate 2b ) in 64% yield. Subsequent N-methylation using dimethyl sulfate (DMS) under alkaline conditions introduces the methyl group at position 3, yielding the target compound. The reaction is monitored via thin-layer chromatography (TLC) using ethyl acetate-chloroform (1:1), with recrystallization in ethyl acetate ensuring purity.

Mechanistic Insights :

Optimization with Catalytic Systems

Patent WO2001040208A2 describes an industrial-scale method using o-xylene as a solvent and ammonium chloride (NH₄Cl) as a catalyst. Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide is refluxed with 2-aminopyridine in o-xylene at 140–144°C for 12 hours. The inclusion of silica gel or calcium chloride as adsorbents prevents azeotrope formation, enabling reflux without solvent loss. This method achieves a 60% yield and eliminates the need for azeotropic distillation, reducing solvent consumption by 75% compared to earlier protocols.

Gabriel–Colman Rearrangement

Saccharin-Based Synthesis

Piska et al. utilized saccharin (1 ) as a starting material for a Gabriel–Colman rearrangement. Reacting saccharin with 2-bromo-4′-methoxyacetophenone in dimethylformamide (DMF) and triethylamine (TEA) yields 2-(2-oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (4 ). Treatment with sodium methoxide induces ring opening and intramolecular cyclization to form 4-hydroxy-1,1-dioxido-2H-1,2-benzothiazin-3-yl)(phenyl)methanone (4a ). Methylation with DMS then produces the target compound.

Advantages :

- High regioselectivity due to the electron-withdrawing effect of the sulfonyl group.

- Yields exceed 70% when reaction times are optimized to 10 hours.

Alkylation of Benzothiazine Intermediates

Potassium Carbonate-Mediated Alkylation

Kostenko et al. developed a method for alkylating 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (3 ) using alkyl halides in dimethyl sulfoxide (DMSO). Potassium carbonate (K₂CO₃) deprotonates the nitrogen, enabling nucleophilic substitution. For example, methyl iodide reacts with 3 at 25°C for 6 hours, yielding ethyl 3-methyl-1-oxo-1,4-dihydro-1λ⁴,4-benzothiazine-2-carboxylate (5a ) in 82% yield.

Purification Protocol :

- Acidify the reaction mixture to pH 4 with HCl.

- Extract with dichloromethane (3 × 10 mL).

- Recrystallize from hot methanol.

Comparative Analysis of Synthetic Routes

Key Observations :

- The alkylation method offers the highest yield (82%) and mild reaction conditions.

- Catalytic condensation is preferred for industrial scalability due to reduced solvent usage.

Mechanistic Considerations and Side Reactions

Byproduct Formation in Cyclocondensation

Incomplete cyclization during the reaction of 2-aminothiophenol with ethyl malonate may yield open-chain thioamide derivatives. These are minimized by maintaining rigorous anhydrous conditions and using excess ethyl malonate (1.2 equivalents).

Oxidative Side Reactions

Prolonged exposure to oxygen during Gabriel–Colman rearrangements can oxidize the benzothiazine core to sulfone derivatives. Adding antioxidants like ascorbic acid (0.1 wt%) suppresses this.

Advanced Purification Techniques

Recrystallization Solvents

Ethyl acetate is optimal for recrystallizing the target compound, yielding needle-like crystals with >99% purity (melting point 143°C). Methanol-water (3:1) mixtures are alternatives but require slower cooling to prevent oiling out.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves N-demethylated byproducts, which elute at Rf = 0.32 compared to Rf = 0.45 for the target compound.

Industrial-Scale Production Challenges

Solvent Recovery

The o-xylene used in catalytic condensation is recovered via fractional distillation (bp 144°C), achieving 90% reuse efficiency.

Waste Management

Neutralization of alkaline filtrates with HCl generates sodium chloride brine, which is treated via reverse osmosis before disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Benzothiazine vs. Benzoxazine Derivatives

- Ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (): Structural Differences: Replaces the sulfur atom in the benzothiazine ring with oxygen, forming a benzoxazine core. Additionally, it features a methoxybenzyl group at position 4 and methyl groups at positions 2, 5, 7, and 6. This compound was synthesized for antioxidant studies, suggesting that electronic effects of the heteroatom critically influence reactivity .

Chlorinated Benzothiazine Analogs

- Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (): Structural Differences: Substitutes the 1-oxo group with a dichlorobenzyl moiety at position 3. Functional Implications: Chlorine atoms introduce electron-withdrawing effects, which may enhance stability but reduce solubility. The lack of the 1-oxo group likely diminishes its ability to interact with biological targets like Apaf-1, highlighting the critical role of the ketone in apoptosis modulation .

Simpler Benzothiazine Derivatives

- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (EBC) () :

- Structural Differences : Lacks the 1-oxo group present in the target compound, resulting in a fully saturated 4H-benzothiazine ring.

- Functional Implications : The absence of the ketone reduces polarity and may limit interactions with proteins like Apaf-1. This underscores the importance of the 1-oxo group in conferring bioactivity .

Electronic and Physicochemical Properties

- Electronic Effects: The 1-oxo group in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic reactions.

Solubility and Stability :

Biological Activity

Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate is a synthetic compound belonging to the benzothiazine class, characterized by its unique molecular structure and potential biological activities. Its molecular formula is with a molar mass of 251.3 g/mol .

Chemical Structure

The compound features a benzothiazine ring system fused with an ethyl ester group, which contributes to its diverse biological properties. The structural characteristics include:

- Benzothiazine Ring : This heterocyclic structure is known for its pharmacological significance.

- Functional Groups : The presence of carbonyl and carboxylate groups enhances its reactivity and potential for biological interactions.

Pharmacological Potential

Benzothiazine derivatives, including Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate, have been extensively studied for their pharmacological properties , including:

- Antimicrobial Activity : Research indicates that benzothiazines exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

- Antitumor Activity : Preliminary investigations show potential anticancer effects, although more detailed studies are required to confirm these findings.

The biological activity of Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

- Receptor Modulation : It could potentially interact with cellular receptors, influencing signaling pathways.

- Reactive Oxygen Species (ROS) Scavenging : Some benzothiazines have shown the ability to neutralize ROS, contributing to their protective effects in cellular models.

Study 1: Antimicrobial Activity

A study conducted on various benzothiazine derivatives, including Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate, revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics .

| Compound | MIC (µg/mL) - Gram Positive | MIC (µg/mL) - Gram Negative |

|---|---|---|

| Ethyl 3-methyl... | 32 | 64 |

| Standard Antibiotic | 16 | 32 |

Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that the compound reduced pro-inflammatory cytokines in macrophage cell lines. This suggests a role in modulating inflammatory pathways, which could be beneficial for conditions like arthritis .

Study 3: Antitumor Activity

Research has shown that Ethyl 3-methyl-1-oxo... exhibits cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Summary of Key Findings

The biological activity of Ethyl 3-methyl-1-oxo-1,4-dihydro-1lambda~4~,4-benzothiazine-2-carboxylate highlights its potential as a therapeutic agent across various medical fields:

- Antimicrobial : Effective against a range of bacteria.

- Anti-inflammatory : Modulates inflammatory responses.

- Antitumor : Induces apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for Ethyl 3-methyl-1-oxo-1,4-dihydro-1λ⁴,4-benzothiazine-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of substituted benzothiazine precursors with ethyl carboxylate derivatives. For example, analogous compounds are synthesized using substituted benzaldehydes, amines, and isocyanides under controlled conditions (e.g., reflux in polar aprotic solvents like DMF) . Optimization focuses on solvent choice, temperature (often 80–120°C), and catalyst selection (e.g., acetic acid or Lewis acids) to enhance yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : and NMR confirm the benzothiazine core, ethyl ester group, and substituent positions. For example, the ester carbonyl (C=O) typically appears at ~165–170 ppm in NMR .

- IR Spectroscopy : Stretching frequencies for C=O (ester: ~1700 cm) and S=O (sulfone: ~1300–1150 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]) and fragmentation patterns .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure?

SC-XRD analysis involves growing high-quality crystals (via slow evaporation or diffusion methods) and using programs like SHELXL for refinement . Key parameters include bond lengths (e.g., C-S bond: ~1.75 Å in benzothiazine derivatives) and angles. Hydrogen-bonding networks are mapped using tools like ORTEP-3 to visualize packing motifs . For example, intermolecular N–H···O interactions stabilize crystal lattices in related compounds .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to enzymes or receptors. For benzothiazine derivatives, hydrophobic interactions with kinase active sites (e.g., cyclin-dependent kinases) and hydrogen bonding with residues like Asp86 or Lys33 are common . Pharmacophore modeling identifies critical functional groups (e.g., the ester moiety for membrane permeability) . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

- Disorder Handling : Partial occupancy refinement in SHELXL and electron density maps (e.g., SQUEEZE in PLATON) model disordered solvent .

- Twinning : Twin law matrices and Hooft y parameters in WinGX or CrysAlisPro deconvolute overlapping reflections .

- Validation Tools : CheckCIF reports identify geometric outliers (e.g., unrealistic bond lengths) .

Q. How do substituents (e.g., methyl or oxo groups) influence the compound’s reactivity and pharmacological profile?

- Reactivity : The oxo group at position 1 enhances electrophilicity, facilitating nucleophilic attacks (e.g., amidation or ester hydrolysis) . Methyl groups at position 3 increase steric hindrance, reducing reaction rates but improving metabolic stability .

- Pharmacology : Substituents modulate logP (lipophilicity) and bioavailability. For example, fluorine substitution (as in related compounds) enhances blood-brain barrier penetration .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

- In Vitro Assays : Enzyme inhibition assays (e.g., IC determination for kinases) and cytotoxicity screens (MTT assay) .

- In Vivo Models : Rodent studies assess pharmacokinetics (AUC, C) and efficacy in disease models (e.g., anti-inflammatory activity via COX-2 inhibition) .

- Omics Integration : Transcriptomics/proteomics identifies downstream targets (e.g., apoptosis-related proteins like Bcl-2) .

Methodological Notes

- Synthetic Challenges : Competing side reactions (e.g., over-oxidation of sulfur) require strict inert atmospheres (N/Ar) and low-temperature steps .

- Data Reproducibility : Batch-to-batch variability in yields is mitigated by standardized protocols (e.g., fixed molar ratios of reagents) .

- Safety : While commercial SDS data are excluded, lab handling should follow general guidelines for organic solvents (e.g., ethyl acetate: flammability, ventilation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.